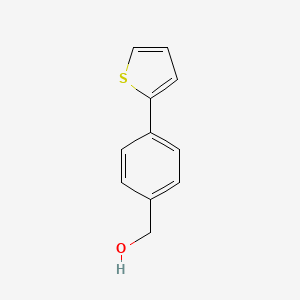

(4-Thien-2-ylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-thiophen-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZSWSHUIYOMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383601 | |

| Record name | [4-(Thiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81443-44-9 | |

| Record name | 4-(2-Thienyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81443-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Thiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-Thien-2-ylphenyl)methanol

Abstract

(4-Thien-2-ylphenyl)methanol, also known as 2-[4-(hydroxymethyl)phenyl]thiophene or 4-(thien-2-yl)benzyl alcohol, is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring linked to a benzyl alcohol moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This guide presents a comprehensive overview of the prevalent synthetic strategies for this compound, with a focus on the underlying chemical principles and practical experimental considerations. Detailed protocols for a two-step synthesis involving a Suzuki-Miyaura cross-coupling reaction followed by a selective reduction are provided. Furthermore, this document outlines the essential analytical techniques for the thorough characterization of the final product, ensuring its identity, purity, and structural integrity.

Introduction: The Significance of the Thiophene-Aryl Methanol Scaffold

The fusion of a thiophene ring with an aryl methanol core gives rise to a molecular architecture with significant potential in drug discovery and materials science. The thiophene moiety is a well-established bioisostere for the phenyl group, often leading to improved pharmacokinetic properties and enhanced biological activity. The benzyl alcohol functional group serves as a versatile handle for further chemical transformations, enabling the construction of diverse molecular libraries for high-throughput screening. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of the key biaryl intermediate.[2][3]

Synthetic Strategies: A Tale of Two Reactions

The most common and efficient pathway to this compound involves a two-step sequence:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction constructs the core biaryl structure by coupling an appropriate aryl halide with a thiophene boronic acid or ester.

-

Selective Reduction of a Carbonyl Group: The resulting aldehyde or ketone intermediate is then reduced to the desired primary alcohol.

This section will delve into the mechanistic details and practical considerations of each step.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(Thiophen-2-yl)benzaldehyde

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its high yields, broad functional group tolerance, and mild reaction conditions.[3] In the context of synthesizing our target precursor, 4-(thiophen-2-yl)benzaldehyde, the reaction couples 4-bromobenzaldehyde with thiophene-2-boronic acid.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)benzaldehyde

-

Materials and Reagents:

-

4-Bromobenzaldehyde

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

-

Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(thiophen-2-yl)benzaldehyde as a solid.[3]

-

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings due to its stability and ability to readily undergo oxidative addition.

-

Base: Potassium carbonate is crucial for the transmetalation step, activating the boronic acid for reaction with the palladium complex.

-

Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.

-

Inert Atmosphere: Degassing is essential as oxygen can oxidize and deactivate the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 2: Selective Reduction of 4-(Thiophen-2-yl)benzaldehyde

The reduction of the aldehyde functional group in 4-(thiophen-2-yl)benzaldehyde to a primary alcohol yields the target molecule, this compound. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[4][5]

Reaction Principle: The reduction of an aldehyde with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[4][6] This is followed by protonation of the resulting alkoxide intermediate during an acidic or aqueous workup to yield the alcohol.[4][6][7]

Experimental Protocol: Synthesis of this compound

-

Materials and Reagents:

-

4-(Thiophen-2-yl)benzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dilute Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

-

-

Procedure:

-

Dissolve 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride until the effervescence ceases.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride is a safe and effective reducing agent that selectively reduces aldehydes and ketones without affecting the thiophene ring or the aromatic system.[5]

-

Solvent: Methanol or ethanol are protic solvents that can participate in the reaction mechanism and are suitable for dissolving both the substrate and the reducing agent.

-

Low Temperature: The initial addition of NaBH₄ at low temperature helps to control the exothermic reaction and prevent potential side reactions.

-

Quenching: The acidic or aqueous workup is necessary to neutralize any excess borohydride and to protonate the intermediate alkoxide to form the final alcohol product.[6][7]

Diagram: Reduction of an Aldehyde with Sodium Borohydride

Caption: Two-step mechanism for the reduction of an aldehyde.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the benzylic CH₂ protons (around 4.7 ppm).- A singlet for the hydroxyl proton (variable, may exchange with D₂O).- A series of multiplets in the aromatic region (around 7.0-7.6 ppm) corresponding to the protons on the phenyl and thiophene rings. |

| ¹³C NMR | - A peak for the benzylic carbon (around 64 ppm).- A series of peaks in the aromatic region (around 120-145 ppm) for the carbons of the phenyl and thiophene rings. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.- C=C stretching vibrations for the aromatic and thiophene rings in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.26 g/mol ).[1] |

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀OS[1] |

| Molecular Weight | 190.26 g/mol [1] |

| Appearance | Yellow to light brown crystalline powder[1] |

| CAS Number | 81443-44-9[1] |

Safety Considerations

-

4-Bromobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Thiophene-2-boronic acid: Corrosive. Causes severe skin burns and eye damage.

-

Tetrakis(triphenylphosphine)palladium(0): Toxic and may cause an allergic skin reaction.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

-

Organic Solvents (Dioxane, Methanol, Ethanol, Ethyl Acetate): Flammable and should be handled with care in a fume hood away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

The synthesis of this compound is a robust and well-established process that relies on two fundamental reactions in organic chemistry: the Suzuki-Miyaura cross-coupling and the selective reduction of an aldehyde. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

- 1. [4-(Thien-2-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

Spectroscopic data for (4-Thien-2-ylphenyl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Thien-2-ylphenyl)methanol

Introduction

This compound, with the chemical formula C₁₁H₁₀OS and a molecular weight of 190.27 g/mol , is a bi-aromatic compound featuring a thiophene ring linked to a phenylmethanol moiety.[1][2] Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, recognized for their diverse biological and pharmacological properties.[3][4][5] The robust characterization of such molecules is fundamental to ensuring their identity, purity, and structural integrity in research, development, and quality control settings.

This technical guide provides a detailed exploration of the core spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous structural confirmation. We will delve into the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Data

The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate instrumental parameters.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound solid.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube.

-

Causality: Deuterated solvents are used to avoid large, interfering signals from the solvent's own protons.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[6] DMSO-d₆ is an alternative, particularly for less soluble compounds or when observing exchangeable protons like the hydroxyl (-OH) proton, which appears as a distinct peak in this solvent.

-

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication may be employed.

-

Data Acquisition: Place the NMR tube in the spectrometer's magnet. Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H NMR, a typical acquisition would involve 16-32 scans. For ¹³C NMR, which has a much lower natural abundance, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

-

Referencing: Chemical shifts are typically referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.23 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[6]

NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: Decoding the Structure

The chemical structure of this compound gives rise to a distinct pattern of signals in its NMR spectra.

¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (H-a) | ~ 7.60 | Doublet | ~ 8.4 | 2H |

| Phenyl (H-b) | ~ 7.45 | Doublet | ~ 8.4 | 2H |

| Thienyl (H-c, H-e) | ~ 7.30 - 7.20 | Multiplet | - | 2H |

| Thienyl (H-d) | ~ 7.10 | Multiplet | - | 1H |

| Methylene (-CH₂-) | ~ 4.75 | Singlet | - | 2H |

| Hydroxyl (-OH) | ~ 1.70 | Singlet (broad) | - | 1H |

-

Expertise & Experience: The protons on the phenyl ring (H-a, H-b) appear as two distinct doublets due to their coupling with each other, a characteristic pattern for a 1,4-disubstituted benzene ring. The protons on the thiophene ring often present as a more complex multiplet system. The benzylic methylene protons (-CH₂-) typically appear as a sharp singlet around 4.7 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)

| Signal Assignment | Chemical Shift (δ, ppm) |

| Thienyl (C-ipso, attached to phenyl) | ~ 144.0 |

| Phenyl (C-ipso, attached to CH₂OH) | ~ 140.0 |

| Phenyl (C-ipso, attached to thienyl) | ~ 134.0 |

| Phenyl (C-b) | ~ 127.5 |

| Phenyl (C-a) | ~ 126.0 |

| Thienyl (C-c, C-d, C-e) | ~ 128.0 - 123.0 |

| Methylene (-CH₂OH) | ~ 65.0 |

-

Expertise & Experience: The ¹³C spectrum complements the ¹H data. Quaternary carbons (ipso-carbons) typically have lower intensity. The chemical shift of the methylene carbon (~65.0 ppm) is characteristic of a benzylic alcohol. The aromatic region will show multiple signals corresponding to the non-equivalent carbons of the phenyl and thienyl rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: Obtaining the Vibrational Fingerprint

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Acquisition Workflow

Caption: Workflow for IR data acquisition using an ATR accessory.

Spectral Interpretation: Assigning Key Vibrational Bands

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3550 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Thienyl) | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1300 - 1000 | C-O Stretch | Primary Alcohol | Strong |

| ~820 | C-H Bending | 1,4-disubstituted Phenyl | Strong |

-

Trustworthiness: The presence of a strong, broad band in the 3550-3200 cm⁻¹ region is a highly reliable indicator of the hydroxyl (-OH) group, with the broadening caused by intermolecular hydrogen bonding.[7][8] The C-O stretching vibration, typically a strong peak between 1300-1000 cm⁻¹, further corroborates the alcohol functionality.[9] Absorptions just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methylene group.[9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight and crucial information about the molecule's composition and connectivity through the analysis of its fragmentation patterns.

Experimental Protocol: Generating and Detecting Ions

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a standard method for analyzing volatile and thermally stable compounds like this.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).[11]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample travels through a GC column, which separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

MS Data Acquisition and Analysis Workflow

Caption: Workflow for GC-MS data acquisition and analysis.

Spectral Interpretation: The Molecular Ion and Fragmentation Pathway

The mass spectrum provides the molecular weight and a structural fingerprint based on fragmentation.

-

Molecular Formula: C₁₁H₁₀OS

-

Molecular Weight: 190.27 Da

-

Molecular Ion (M⁺•): The mass spectrum should show a molecular ion peak at m/z = 190 .

Plausible Fragmentation Pathway:

The fragmentation of this compound is driven by the stability of the resulting ions, particularly resonance-stabilized benzylic and aromatic cations.

Predicted Major Fragment Ions

| m/z | Ion Structure/Loss | Plausible Formation Pathway |

| 173 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH) from the molecular ion. |

| 172 | [M - H₂O]⁺ | Loss of a water molecule. |

| 161 | [M - CH₂OH]⁺ | Cleavage of the benzylic C-C bond to lose the hydroxymethyl radical. |

| 111 | [C₅H₃S]⁺ | Thienyl-phenyl cation after fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

-

Authoritative Grounding: The fragmentation of benzyl alcohol derivatives is well-characterized. A common pathway is the loss of a hydrogen or hydroxyl radical from the methylene group to form a stable oxonium or benzylic cation.[11] For instance, the loss of the entire -CH₂OH group (31 mass units) to give a phenyl cation at m/z 77 is a known fragmentation pathway for benzyl alcohol itself. Similarly, α-cleavage next to the oxygen atom is a characteristic fragmentation pattern for alcohols, leading to resonance-stabilized cations.[12]

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed atomic framework, mapping out the proton and carbon skeletons. IR spectroscopy rapidly confirms the presence of key functional groups, specifically the alcohol and aromatic rings. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these techniques form a self-validating system, providing the high-confidence data required by researchers, scientists, and drug development professionals to ensure molecular identity and purity.

References

- 1. [4-(Thien-2-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]

- 2. (4-(Thiophen-2-yl)phenyl)methanol | 81443-44-9 [sigmaaldrich.com]

- 3. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benchchem.com [benchchem.com]

- 12. One moment, please... [chemistrysteps.com]

Physical and chemical properties of (4-Thien-2-ylphenyl)methanol

An In-Depth Technical Guide to (4-Thien-2-ylphenyl)methanol for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic moieties is a cornerstone of rational drug design. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a particularly privileged scaffold. Its unique electronic properties, ability to engage in various intermolecular interactions, and its role as a bioisostere for the phenyl group have cemented its importance in the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile building block that marries the advantageous properties of both the thiophene and phenyl rings, connected by a flexible hydroxymethyl linker.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. The information presented herein is curated to empower the scientific community to harness the full potential of this compound in the pursuit of innovative therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of this compound.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol | CymitQuimica |

| CAS Number | 81443-44-9 | CymitQuimica |

| Molecular Formula | C₁₁H₁₀OS | CymitQuimica |

| Molecular Weight | 190.26 g/mol | CymitQuimica |

| Appearance | Yellow to light brown crystalline powder | CymitQuimica |

| Purity | ≥95% | CymitQuimica |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 63-64 °C | ChemicalBook |

| Boiling Point | 272-274 °C (at 750 Torr) | ChemicalBook |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol, methanol, and acetone. |

Spectroscopic Data (Representative)

¹H NMR Spectroscopy

The proton NMR spectrum of a related compound, phenyl(thiophen-2-yl)methanol, provides insight into the expected chemical shifts for this compound. The aromatic protons of the phenyl and thiophene rings would typically appear in the range of δ 7.0-8.0 ppm. The benzylic methylene protons (-CH₂OH) would likely be observed as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

Based on analogous structures, the carbon NMR spectrum is expected to show signals for the aromatic carbons of the phenyl and thiophene rings in the region of δ 120-150 ppm. The benzylic carbon (-CH₂OH) would likely appear around δ 65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic rings would be observed around 3100-3000 cm⁻¹. The C-O stretching vibration would likely appear in the 1260-1050 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ range.[3]

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 190. Common fragmentation patterns for benzylic alcohols include the loss of a hydrogen atom to form [M-1]⁺, the loss of a hydroxyl radical to form [M-17]⁺, and the loss of the CH₂OH group to form [M-31]⁺. Cleavage of the bond between the phenyl ring and the thiophene ring could also be observed.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds.

Figure 1: Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq), thiophene-2-boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Synthesis via Grignard Reaction

The Grignard reaction provides an alternative route, particularly useful if the corresponding Grignard reagent is readily accessible.

Figure 2: Grignard Reaction Synthesis Workflow.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1 eq). Add a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is usually indicated by a color change and gentle reflux.[5][6][7][8][9]

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and slowly add a solution of 4-formylphenylboronic acid pinacol ester (0.9 eq) in anhydrous THF.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily governed by the benzylic alcohol functional group. This hydroxyl group can undergo a variety of transformations, making it a valuable intermediate for the synthesis of a diverse range of derivatives.

Figure 3: Key Chemical Transformations.

Oxidation

The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

-

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) can be employed to achieve the selective oxidation to (4-Thien-2-yl)benzaldehyde.[1][10][11]

-

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will oxidize the alcohol to (4-Thien-2-yl)benzoic acid.[12][13]

Experimental Protocol (Oxidation to Aldehyde):

-

Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

-

Concentrate the filtrate to obtain the crude aldehyde, which can be further purified by column chromatography.

Etherification

The hydroxyl group can be converted to an ether through various methods, most commonly the Williamson ether synthesis or acid-catalyzed etherification.[2][14][15][16]

Experimental Protocol (Williamson Ether Synthesis):

-

In a round-bottom flask, treat this compound (1.0 eq) with a strong base such as sodium hydride (NaH) (1.1 eq) in an anhydrous solvent like THF at 0 °C to form the alkoxide.

-

Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract with an organic solvent.

-

Purify the resulting ether by column chromatography.

Esterification

Ester derivatives can be readily prepared via Fischer esterification with a carboxylic acid under acidic conditions or by reaction with an acyl chloride or anhydride in the presence of a base.[17][18][19][20][21]

Experimental Protocol (Esterification with an Acyl Chloride):

-

Dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane at 0 °C.

-

Slowly add the desired acyl chloride (1.1 eq).

-

Stir the reaction at room temperature until complete.

-

Wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer and concentrate to yield the ester, which can be purified by chromatography.

Applications in Drug Discovery and Development

The thiophene moiety is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1][12] Its ability to act as a bioisosteric replacement for a phenyl ring can lead to improved metabolic stability, enhanced potency, and altered selectivity profiles. This compound, as a versatile building block, provides a gateway to a wide array of novel compounds with potential therapeutic applications.

Role as a Bioisostere

The replacement of a phenyl ring with a thiophene ring is a common strategy in drug design.[2][22] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other polar interactions, which can be advantageous for binding to biological targets. Furthermore, the different electronic distribution of the thiophene ring compared to a phenyl ring can influence the pKa of neighboring functional groups and the overall lipophilicity of the molecule.

Scaffold for Biologically Active Molecules

The (4-thien-2-yl)phenyl motif has been incorporated into a variety of biologically active compounds, including:

-

Anticancer Agents: Thiophene-containing compounds have shown promise as anticancer agents by targeting various cellular pathways.[12]

-

Anti-inflammatory Agents: Derivatives of thiophene have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Kinase Inhibitors: The thienyl group can serve as a hinge-binding moiety in kinase inhibitors, which are a major class of cancer therapeutics.

The hydroxymethyl group of this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules with tailored biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

In case of contact, rinse the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a thiophene ring and a functionalized phenyl group provides a rich platform for the development of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic routes, reactivity, and potential applications. It is our hope that this information will serve as a valuable resource for researchers and contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

- 1. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. benchchem.com [benchchem.com]

- 5. studylib.net [studylib.net]

- 6. cerritos.edu [cerritos.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. metaphactory [semopenalex.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 16. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04048H [pubs.rsc.org]

- 19. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 20. iiste.org [iiste.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. rsc.org [rsc.org]

An In-depth Technical Guide to (4-Thien-2-ylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (4-thien-2-ylphenyl)methanol, a heterocyclic aromatic compound of increasing interest to the scientific community. We will delve into its chemical identity, molecular structure, synthesis methodologies with a focus on palladium-catalyzed cross-coupling reactions, detailed characterization techniques, and its emerging role as a versatile building block in medicinal chemistry and drug development.

Core Identity and Molecular Structure

This compound is an organic compound featuring a phenyl methanol core substituted with a thiophene ring at the para position. This unique combination of a benzyl alcohol moiety and a thiophene heterocycle imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

A precise understanding of a compound's identity is paramount for reproducibility in research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 81443-44-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀OS | [1][2] |

| Molecular Weight | 190.26 g/mol | [1][2] |

| IUPAC Name | (4-Thiophen-2-ylphenyl)methanol | [1] |

| Synonyms | 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol | [2] |

| InChI Key | KHZSWSHUIYOMSH-UHFFFAOYSA-N | [1][2] |

| SMILES | OCc1ccc(-c2cccs2)cc1 | [1][2] |

The structural arrangement of this compound, consisting of a central benzene ring linked to both a hydroxymethyl group and a thiophene ring, is depicted below. This structure is fundamental to its reactivity, particularly the nucleophilicity of the hydroxyl group and the susceptibility of the aromatic rings to further functionalization.

References

An In-depth Technical Guide to (4-Thien-2-ylphenyl)methanol: From Discovery to Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Thien-2-ylphenyl)methanol, a biaryl methanol derivative, represents a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical background, and key synthetic methodologies. We will delve into the causality behind experimental choices in its synthesis, particularly focusing on modern cross-coupling strategies. Furthermore, this guide will present detailed experimental protocols, relevant physicochemical data, and explore the compound's potential applications, offering valuable insights for researchers engaged in the development of novel therapeutics and functional materials.

Introduction: The Emergence of a Privileged Scaffold

The fusion of aromatic and heteroaromatic ring systems is a cornerstone of modern drug discovery, giving rise to molecules with unique pharmacological profiles. This compound, which incorporates a thiophene ring linked to a benzyl alcohol moiety, has emerged as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. The thiophene ring, a bioisostere of a phenyl ring, often imparts improved metabolic stability and enhanced biological activity. The benzyl alcohol group provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space. While the precise date of its first synthesis is not prominently documented in seminal, standalone publications, its appearance in the chemical literature coincides with the rise of powerful cross-coupling reactions in the late 20th and early 21st centuries. Its importance is underscored by its commercial availability and its implicit role as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Reference |

| CAS Number | 81443-44-9 | [1] |

| Molecular Formula | C₁₁H₁₀OS | [2] |

| Molecular Weight | 190.26 g/mol | [2] |

| Appearance | Yellow to light brown crystalline powder | [2] |

| Synonyms | 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol | [2] |

Historical Synthesis and Methodological Evolution

The synthesis of biaryl compounds like this compound has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. While earlier methods for creating carbon-carbon bonds between aromatic rings were often harsh and lacked functional group tolerance, modern catalytic systems offer high efficiency and broad applicability.

Conceptual Synthetic Pathways

The logical disconnection for this compound points towards a cross-coupling strategy as the most efficient approach. Two primary retrosynthetic disconnections are considered:

Disconnection A (Suzuki-Miyaura Coupling): This is arguably the most common and versatile method for the synthesis of biaryl compounds. It involves the reaction of an aryl halide (or triflate) with an organoboron compound, catalyzed by a palladium complex.

Disconnection B (Kumada Coupling): This was one of the first palladium- or nickel-catalyzed cross-coupling reactions developed. It utilizes a Grignard reagent as the organometallic partner. While cost-effective, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups.

The Rise of Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings, has been pivotal in synthetic organic chemistry. The Suzuki-Miyaura reaction, in particular, has become a workhorse due to the stability and commercial availability of boronic acids, as well as the reaction's tolerance to a wide range of functional groups.

Experimental Protocols: A Guide to Synthesis

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound via Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

-

4-Bromobenzyl alcohol

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl alcohol (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Self-Validation: The success of the synthesis can be validated at each step. The consumption of starting materials and the formation of the product can be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Materials Science

The biaryl methanol scaffold present in this compound is a key structural motif in a variety of biologically active molecules.

-

Medicinal Chemistry: Biaryl compounds are prevalent in pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, anti-cancer, and anti-viral properties. The ability to readily modify the hydroxyl group of this compound allows for the creation of libraries of derivatives for high-throughput screening in drug discovery programs.

-

Materials Science: Thiophene-containing polymers are known for their conductive properties and are used in organic electronics. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound, while not having a storied history of a landmark discovery, represents a confluence of advancements in synthetic organic chemistry. Its efficient synthesis, primarily through palladium-catalyzed cross-coupling reactions, has made it a readily accessible and valuable building block for both medicinal chemists and materials scientists. The principles and protocols outlined in this guide provide a solid foundation for researchers looking to utilize this versatile scaffold in their own research endeavors. The continued exploration of derivatives of this compound is likely to yield novel compounds with significant therapeutic and technological potential.

References

Solubility and Stability of (4-Thien-2-ylphenyl)methanol: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Thien-2-ylphenyl)methanol is a significant heterocyclic building block in medicinal chemistry and materials science, valued for its unique structural and electronic properties. The efficacy of this compound in any application, from synthesis to formulation, is fundamentally governed by its solubility and stability. This technical guide provides an in-depth analysis of these critical physicochemical parameters. We will explore the theoretical underpinnings of its solubility in various solvent systems, present a systematic protocol for empirical solubility determination, and detail a comprehensive strategy for evaluating its chemical stability under stress conditions, in alignment with established regulatory guidelines. This document is intended to serve as a foundational resource for researchers, enabling robust experimental design and accelerating development timelines.

Introduction: The Significance of this compound

This compound, also known as 2-[4-(hydroxymethyl)phenyl]thiophene, is an aromatic alcohol incorporating both a phenyl and a thiophene ring.[1] This bifunctional aromatic system is a key pharmacophore and a versatile intermediate in the synthesis of more complex molecules. The thiophene moiety, a bioisostere of the benzene ring, often imparts favorable pharmacological properties, while the benzyl alcohol group provides a reactive handle for further chemical modification.

Understanding the solubility and stability of this molecule is not merely an academic exercise; it is a prerequisite for its practical application.

-

For Synthetic Chemists: Knowledge of solubility is crucial for reaction setup, controlling concentration, selecting appropriate purification methods like crystallization or chromatography, and achieving optimal yields.[2]

-

For Pharmaceutical Scientists: In drug development, solubility directly impacts bioavailability. Stability data is essential for determining shelf-life, identifying potential degradants, and ensuring the safety and efficacy of an active pharmaceutical ingredient (API).[3][4][5]

This guide provides the necessary theoretical framework and actionable protocols to thoroughly characterize this compound.

Solubility Profile

The solubility of a compound is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent intermolecular interactions. The structure of this compound—possessing a polar hydroxyl (-OH) group capable of hydrogen bonding and a large, nonpolar biphenyl-like thiophene-benzene core—suggests a nuanced solubility behavior.

Theoretical Assessment and Solvent Selection Rationale

The principle of "like dissolves like" provides a foundational starting point.[6]

-

Polar Solvents: The hydroxyl group will facilitate interaction with protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). However, the large, hydrophobic aromatic backbone will significantly limit solubility in highly polar solvents like water.

-

Nonpolar Solvents: The thiophene and phenyl rings will favor interactions with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces. However, the high energy required to break the hydrogen bonds between the alcohol moieties in the solid crystal lattice will likely result in poor solubility in purely nonpolar solvents.

-

Intermediate Polarity Solvents: Solvents with both polar and nonpolar characteristics (e.g., acetone, ethyl acetate, THF) are predicted to be the most effective. They can interact with the hydroxyl group while also solvating the nonpolar aromatic structure.[7][8][9]

Based on this analysis, a strategic selection of solvents spanning a range of polarities is essential for a comprehensive solubility screen.

Predicted Solubility in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Very Low | The large hydrophobic thiophene-phenyl moiety dominates over the single polar hydroxyl group. |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the -OH group and solvating the aromatic rings to some extent.[10] |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, with slightly better solvation of the nonpolar part due to its ethyl group.[11] |

| Acetone | Polar Aprotic | High | Good balance of polarity to interact with the -OH group and a nonpolar character to dissolve the aromatic system.[12][13] |

| Ethyl Acetate | Polar Aprotic | High | Effective at solvating both the polar and nonpolar regions of the molecule.[11] |

| Acetonitrile | Polar Aprotic | Moderate | Less effective than acetone at solvating the nonpolar core, potentially leading to lower but still significant solubility.[9] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Excellent solvent for compounds with mixed polarity due to its ether oxygen and hydrocarbon ring.[6] |

| Dichloromethane (DCM) | Moderately Polar | Moderate | Can interact with the aromatic system, but less effective at solvating the polar hydroxyl group. |

| Toluene | Nonpolar | Low to Moderate | Primarily interacts with the aromatic rings; energy may be insufficient to break crystal lattice hydrogen bonds. |

| Hexane | Nonpolar | Very Low | Lacks the polarity to interact with the hydroxyl group or effectively disrupt the crystal lattice of the solid. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative data, a standardized equilibrium solubility experiment using the isothermal saturation method is recommended.[11] This protocol ensures that the solvent is fully saturated with the compound at a given temperature, providing a reliable measure of solubility.

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (pre-saturated with the solution to avoid loss by adsorption) into a clean vial. This step is crucial to remove all undissolved particulates.

-

Dilution: Accurately dilute a known volume of the filtered saturate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve of known concentrations.[14]

-

Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Chemical Stability Profile

The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[4][15] Stability testing involves subjecting the compound to various environmental conditions to identify potential degradation products and determine degradation kinetics.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

-

Oxidation: The primary alcohol group is susceptible to oxidation, first to an aldehyde (4-(thien-2-yl)benzaldehyde) and potentially further to a carboxylic acid (4-(thien-2-yl)benzoic acid). The electron-rich thiophene ring can also be susceptible to oxidative degradation.[16]

-

Photodegradation: Aromatic systems, particularly those containing heteroatoms like sulfur, can absorb UV light, leading to photolytic cleavage or rearrangement.

-

Acid/Base Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions, especially at elevated temperatures, could potentially promote reactions involving the thiophene ring or dehydration of the alcohol. Thiophene-containing compounds have shown susceptibility to degradation in basic media.[17]

-

Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition, the pathway of which would need to be determined empirically.[18]

Potential Degradation Pathways of this compound

Caption: Plausible degradation pathways under stress conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is essential to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[19] The protocol should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

Objective: To generate degradation products under various stress conditions to an extent of 5-20% degradation. This level is sufficient to detect and characterize degradants without completely consuming the parent compound.[19]

Summary of Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 72 hours | To assess stability to acidic environments.[19] |

| Base Hydrolysis | 0.1 M NaOH at Room Temp & 60 °C | 2 - 24 hours | To assess stability to alkaline environments. Thiophenes can be sensitive to bases.[17] |

| Oxidative | 3% H₂O₂ at Room Temperature | 24 hours | To simulate oxidative stress.[19] |

| Thermal | Solid sample at 80 °C | 48 hours | To evaluate the effect of heat on the solid-state stability.[4] |

| Photolytic | Solid & Solution exposed to ICH Q1B specified light source (UV/Vis) | Per ICH Q1B | To determine light sensitivity. |

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture where it is highly soluble and stable (e.g., 50:50 acetonitrile:water).

-

Stress Sample Preparation:

-

Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final acid/base concentration of 0.1 M. Place samples in a temperature-controlled bath.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of ~3%. Keep at room temperature, protected from light.

-

Thermal (Solution): Heat the stock solution in a sealed vial at the target temperature.

-

Thermal (Solid): Place the solid powder in a thin layer in an open dish within a temperature-controlled oven.

-

Photostability: Expose both solid and solution samples to a calibrated light source as per ICH Q1B guidelines, alongside a dark control.

-

-

Time-Point Sampling: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

-

Quenching: Immediately quench the reaction to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Analysis: Analyze all samples (including a t=0 control) using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all generated degradation product peaks. A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradants.

-

Mass Balance: Evaluate the results to ensure mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration, confirming that all major degradants are detected.

Conclusion

The successful application of this compound in research and development hinges on a robust understanding of its solubility and stability. This guide provides a comprehensive framework for this characterization. We have established that the compound is likely to be highly soluble in moderately polar organic solvents and poorly soluble in water. Its primary stability liabilities are anticipated to be oxidation of the benzylic alcohol and potential degradation of the thiophene ring under harsh oxidative or photolytic conditions. The detailed protocols provided herein offer a systematic, industry-standard approach to generating the empirical data required to support any synthesis, formulation, or regulatory endeavor involving this valuable chemical entity.

References

- 1. [4-(Thien-2-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. edaegypt.gov.eg [edaegypt.gov.eg]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physchemres.org [physchemres.org]

- 14. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of (4-Thien-2-ylphenyl)methanol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is continually evolving, with an ever-present demand for novel chemical entities that exhibit high efficacy and selectivity against a multitude of diseases. Within this landscape, heterocyclic compounds, particularly those containing a thiophene ring, have emerged as a cornerstone of medicinal chemistry.[1][2][3] The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, highlighting its significance in the development of therapeutic agents.[4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold," capable of binding to a diverse array of biological targets.[1][5] This guide focuses on a specific, yet underexplored, class of thiophene-containing compounds: (4-Thien-2-ylphenyl)methanol and its derivatives. By exploring their synthesis, potential biological activities, and the underlying structure-activity relationships, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Anticipated Biological Activities: A Landscape of Therapeutic Promise

While direct and extensive biological evaluations of this compound derivatives are not yet widely published, the wealth of data on structurally related thiophene-containing molecules allows for informed predictions of their therapeutic potential. The primary areas of interest for this chemical class include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Thiophene derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and progression.[1][3][5] Research into closely related compounds, such as di(3-thienyl)methanol, has provided compelling evidence of their cytotoxic effects against cancer cell lines.[1][5]

Mechanism of Action: The anticancer activity of thiophene derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, and disrupt microtubule dynamics.[3][6] For instance, some biaryl analogs of colchicine and combretastatin A4, which share structural similarities with thienylphenyl derivatives, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Furthermore, certain bisaryl ureas, another class of structurally related compounds, induce cancer cell death by uncoupling mitochondrial oxidative phosphorylation.[3][6]

Structure-Activity Relationship (SAR): The substitution pattern on both the thiophene and phenyl rings is critical in determining the anticancer potency of these derivatives. The presence of electron-withdrawing or electron-donating groups, as well as the overall lipophilicity of the molecule, can significantly influence its interaction with biological targets and its pharmacokinetic properties.[7] For example, in a series of bisaryl ureas, lipophilic electron-withdrawing groups were found to enhance their ability to depolarize mitochondria and reduce cancer cell viability.[3][6]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against a broad spectrum of pathogens. Thiophene-containing compounds have long been recognized for their antimicrobial properties and represent a promising avenue for the development of new anti-infective agents.[8][9]

Spectrum of Activity: Thiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11] The specific spectrum of activity is highly dependent on the nature and position of substituents on the thiophene ring.[8]

Mechanism of Action: The antimicrobial mechanisms of thiophene derivatives are diverse and can include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. For instance, some armed thiophene derivatives have been shown to be potent inhibitors of bacterial growth, with activity comparable to or exceeding that of standard antibiotics like gentamicin.[10][11]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiophene derivatives have demonstrated potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[12][13]

Mechanism of Action: The anti-inflammatory effects of compounds containing a methanol group have been linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[4][12] This is often achieved through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12]

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A common and effective approach involves a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by reduction of a suitable carbonyl precursor.

General Synthetic Protocol:

A plausible synthetic route to this compound derivatives is outlined below. This protocol is based on established methods for the synthesis of biaryl methanols.[14]

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add 4-bromobenzaldehyde (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand such as SPhos (0.1 equivalents).

-

Add a suitable base, such as potassium carbonate (2 equivalents), and a solvent system, typically a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(thiophen-2-yl)benzaldehyde.

Step 2: Reduction to the Methanol Derivative

-

Dissolve the 4-(thiophen-2-yl)benzaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude this compound by column chromatography or recrystallization.

A variety of derivatives can be synthesized by starting with appropriately substituted 4-bromobenzaldehydes or thiophene-2-boronic acids.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of novel this compound derivatives, a series of well-established in vitro assays should be employed.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][5]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., T98G human brain cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, typically in a final volume of 100-200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 35-37 °C) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-